Pancoxin plus

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

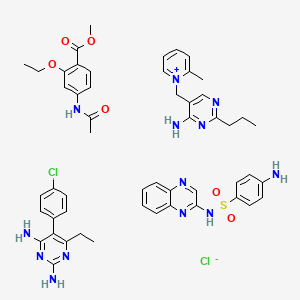

Pancoxin plus is a veterinary medication historically used to control coccidiosis in poultry. Coccidiosis is a parasitic disease caused by a single-celled organism called Eimeria, which infects the intestinal tract of birds, leading to diarrhea, weight loss, and even death. This compound is a combination of three drugs: Amprolium, Ethopabate, and Sulfanitran.

准备方法

The preparation of Pancoxin plus involves the synthesis of its three active components:

Amprolium: Synthesized through the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the final product.

Ethopabate: Prepared by reacting 4-chlorobenzoyl chloride with ethyl acetoacetate, followed by cyclization and further reactions.

Sulfanitran: Synthesized by reacting 4-aminobenzenesulfonamide with quinoxaline derivatives.

Industrial production methods for this compound involve large-scale synthesis of these components, followed by their combination in specific ratios to form the final product.

化学反应分析

Pancoxin plus undergoes various chemical reactions, including:

Oxidation: The components can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur, especially with reducing agents like hydrogen in the presence of a catalyst.

Substitution: The aromatic rings in the components can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen, and halogenating agents like chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pancoxin plus has several scientific research applications:

Veterinary Medicine: Primarily used to control coccidiosis in poultry, improving the health and productivity of birds.

Parasitology Research: Used in studies to understand the lifecycle and control of Eimeria species, contributing to the development of new anticoccidial drugs.

Pharmacology: Research on the pharmacokinetics and pharmacodynamics of this compound helps in understanding its absorption, distribution, metabolism, and excretion in animals.

作用机制

The mechanism of action of Pancoxin plus involves the interference with the lifecycle of Eimeria parasites:

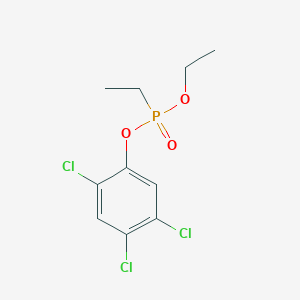

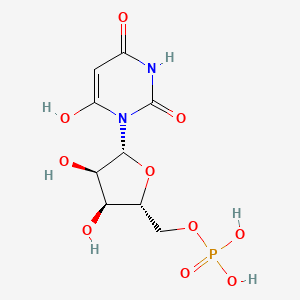

Amprolium: Inhibits thiamine uptake by the parasite, disrupting its energy metabolism.

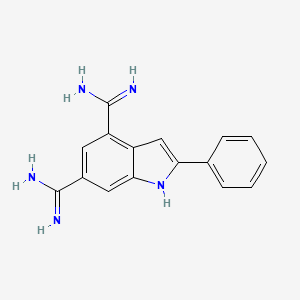

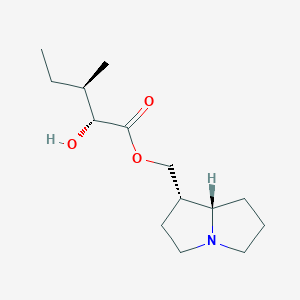

Ethopabate: Interferes with folic acid metabolism, affecting DNA synthesis in the parasite.

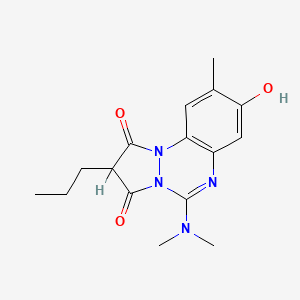

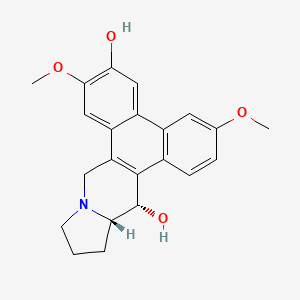

Sulfanitran: Belongs to the sulfonamide class of antibiotics, which inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.

These actions collectively disrupt the growth and reproduction of Eimeria parasites, reducing their population in the host animal.

相似化合物的比较

Pancoxin plus is unique due to its combination of three active components, each targeting different aspects of the parasite’s lifecycle. Similar compounds include:

Nicarbazin: Another anticoccidial drug that interferes with the energy metabolism of Eimeria.

Meticlorpindol: A coccidiostat that inhibits the development of Eimeria species.

Monensin: An ionophore antibiotic that disrupts ion transport in the parasite.

Compared to these compounds, this compound offers a broader spectrum of activity due to its multi-component formulation, making it effective against various stages of the parasite’s lifecycle.

属性

IUPAC Name |

4-amino-N-quinoxalin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;methyl 4-acetamido-2-ethoxybenzoate;5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S.C14H19N4.C12H13ClN4.C12H15NO4.ClH/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3;/h1-9H,15H2,(H,17,18);4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);3-6H,2H2,1H3,(H4,14,15,16,17);5-7H,4H2,1-3H3,(H,13,14);1H/q;+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQOXVNMZGHYTN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59Cl2N13O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1065.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59988-99-7 |

Source

|

| Record name | Pancoxin plus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059988997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (4-phenylmethoxyphenyl) ester](/img/structure/B1199117.png)

![2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE](/img/structure/B1199122.png)

![Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1199123.png)